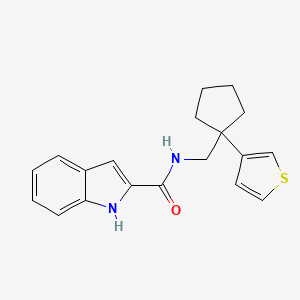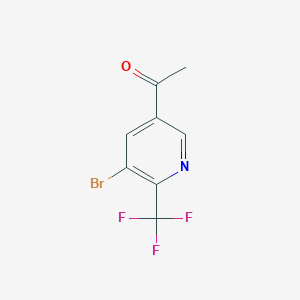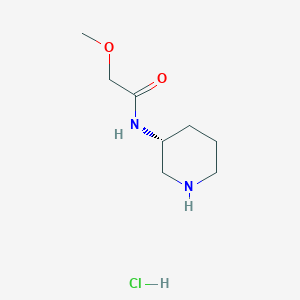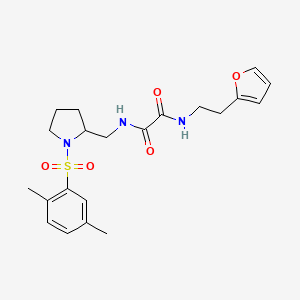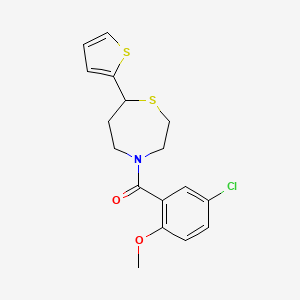
(5-Chloro-2-methoxyphenyl)(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-Chloro-2-methoxyphenyl)(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound is a member of the thiazepane class of compounds, which have been shown to possess a wide range of biological activities.
Wissenschaftliche Forschungsanwendungen
(5-Chloro-2-methoxyphenyl)(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone has been studied for its potential applications in the field of medicinal chemistry. It has been shown to possess a wide range of biological activities, including antibacterial, antifungal, antiviral, and anticancer activities. The compound has also been studied for its potential use as a neuroprotective agent.
Wirkmechanismus
The mechanism of action of (5-Chloro-2-methoxyphenyl)(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone is not fully understood. However, it has been shown to inhibit the growth of bacterial and fungal cells by interfering with the synthesis of their cell walls. The compound has also been shown to inhibit the replication of several viruses, including hepatitis C virus and dengue virus. In addition, (5-Chloro-2-methoxyphenyl)(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone has been shown to induce apoptosis in cancer cells, which may contribute to its anticancer activity.
Biochemical and Physiological Effects:
Studies have shown that (5-Chloro-2-methoxyphenyl)(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone has a number of biochemical and physiological effects. For example, the compound has been shown to reduce the levels of inflammatory cytokines in the brain, which may contribute to its neuroprotective activity. In addition, (5-Chloro-2-methoxyphenyl)(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone has been shown to reduce the activity of enzymes involved in the metabolism of drugs, which may have implications for its use in combination with other drugs.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of (5-Chloro-2-methoxyphenyl)(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone is its broad-spectrum activity against bacterial, fungal, and viral pathogens. This makes it a potentially useful compound for the development of new antimicrobial agents. However, one of the limitations of the compound is its relatively low potency compared to other antimicrobial agents. This may limit its usefulness in clinical settings.
Zukünftige Richtungen
There are several potential future directions for research on (5-Chloro-2-methoxyphenyl)(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone. One area of interest is the development of more potent analogs of the compound for use as antimicrobial agents. Another potential direction is the investigation of the compound's neuroprotective activity for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, the compound's anticancer activity could be further explored for the development of new cancer therapies.
Synthesemethoden
The synthesis of (5-Chloro-2-methoxyphenyl)(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone has been reported in the literature. The synthesis involves the reaction of 5-chloro-2-methoxybenzaldehyde with thiophene-2-carboxylic acid hydrazide in the presence of acetic anhydride and triethylamine. The resulting intermediate is then reacted with 1,4-thiazepane-7-carboxylic acid in the presence of triethylamine and acetic anhydride to yield the final product.
Eigenschaften
IUPAC Name |
(5-chloro-2-methoxyphenyl)-(7-thiophen-2-yl-1,4-thiazepan-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO2S2/c1-21-14-5-4-12(18)11-13(14)17(20)19-7-6-16(23-10-8-19)15-3-2-9-22-15/h2-5,9,11,16H,6-8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVWBPVMOHYKBOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)N2CCC(SCC2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Chloro-2-methoxyphenyl)(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl chloro[(2-methoxyphenyl)hydrazono]acetate](/img/structure/B2773409.png)
![3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butan-1-amine](/img/structure/B2773410.png)
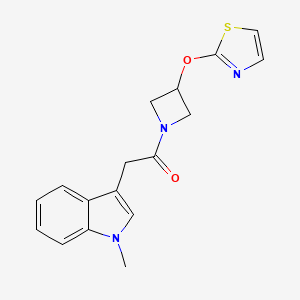
![Benzyl (2'-cyano-3'-fluoro-[1,1'-biphenyl]-4-yl)carbamate](/img/structure/B2773413.png)
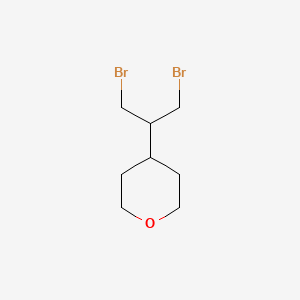
![4-methyl-N-[2-(3-pyridinyl)-4-pyrimidinyl]benzenecarboxamide](/img/structure/B2773417.png)
![{6,6-Difluorobicyclo[3.1.0]hexan-3-yl}methanesulfonyl chloride](/img/structure/B2773418.png)
